N-[(2R)-1-hydroxypropan-2-yl]-N-methyl-3-(1-methyltetrazol-5-yl)benzenesulfonamide
Description
N-[(2R)-1-hydroxypropan-2-yl]-N-methyl-3-(1-methyltetrazol-5-yl)benzenesulfonamide is a synthetic compound notable for its unique molecular structure and functional groups
Properties
IUPAC Name |
N-[(2R)-1-hydroxypropan-2-yl]-N-methyl-3-(1-methyltetrazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3S/c1-9(8-18)17(3)21(19,20)11-6-4-5-10(7-11)12-13-14-15-16(12)2/h4-7,9,18H,8H2,1-3H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDREWGHYTYWAJ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)N(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-1-hydroxypropan-2-yl]-N-methyl-3-(1-methyltetrazol-5-yl)benzenesulfonamide involves multiple steps:
Starting materials: : 1-hydroxypropan-2-yl, N-methylamine, and 3-(1-methyltetrazol-5-yl)benzenesulfonyl chloride.
Reaction conditions: : The synthesis often requires controlled temperatures, anhydrous conditions, and the use of catalysts such as triethylamine to facilitate nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves:
Bulk synthesis: : Employing large-scale reactors and continuous flow techniques to ensure high yield and purity.
Purification: : Methods such as crystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: : The compound can undergo reduction to yield alcohols or amines.
Substitution: : Substitution reactions with other nucleophiles can modify the tetrazole or sulfonamide groups.
Common Reagents and Conditions
Oxidation agents: : Potassium permanganate, chromium trioxide.
Reduction agents: : Lithium aluminum hydride, sodium borohydride.
Substitution conditions: : Base-catalyzed or acid-catalyzed environments depending on the desired substitution.
Major Products
The resulting products from these reactions can range from various sulfonamides to complex organometallic compounds, depending on the reagents and conditions used.
Scientific Research Applications
N-[(2R)-1-hydroxypropan-2-yl]-N-methyl-3-(1-methyltetrazol-5-yl)benzenesulfonamide is employed in several fields:
Chemistry
Catalysis: : Acts as a ligand in transition metal-catalyzed reactions.
Synthesis: : Used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical studies: : Investigates enzyme inhibition and protein interaction due to its unique functional groups.
Medicine
Drug design: : Explored as a potential pharmacophore in the development of new therapeutic agents.
Industry
Polymer science: : Utilized in the production of specialty polymers with unique properties.
Material science: : Enhances the properties of materials like coatings and adhesives.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular targets: : Enzymes and receptors, often binding through hydrogen bonding and van der Waals forces.
Pathways involved: : Can inhibit or activate biochemical pathways depending on the target and context, modulating processes such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
N-[(2R)-1-hydroxypropan-2-yl]-N-methyl-3-(1-methyltetrazol-5-yl)benzenesulfonamide stands out due to its balanced reactivity and stability.
Similar Compounds
N-alkyl-benzenesulfonamides: : Shares sulfonamide group but differs in specific functionalization.
Tetrazole derivatives: : Commonly used in similar applications but may lack the same reactivity balance.
Hydroxypropan-2-yl derivatives: : Similar backbone structure but varies in substituent groups, affecting its applications and reactivity.
This compound's unique combination of functional groups and stereochemistry gives it a distinctive edge in various applications, setting it apart from its peers in the chemical landscape.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
